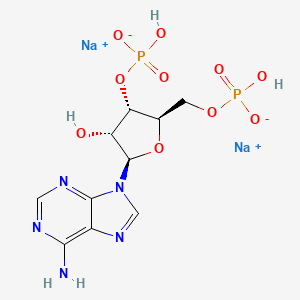
3'-Phosphoadenosine 5'-phosphate
描述
3’-Phosphoadenosine 5’-phosphate is a derivative of adenosine monophosphate that is phosphorylated at the 3’ position and has a phosphate group attached to the 5’ position. This compound plays a crucial role in various biochemical processes, particularly in the regulation of gene expression and cellular signaling pathways .
作用机制
Target of Action
3’-Phosphoadenosine 5’-phosphate primarily targets exoribonucleases (XRNs) in the nucleus and cytosol . XRNs are enzymes that degrade RNA by removing nucleotide sequences from the end of the RNA molecule . Additionally, it is the universal sulfate group donor for the biosynthesis of sulfated compounds .
Mode of Action
The compound interacts with its targets by blocking the activity of XRNs . It also serves as a sulfate group donor in sulfotransferase reactions, which are part of sulfation pathways . Sulfotransferases use 3’-Phosphoadenosine 5’-phosphate to transfer a sulfate group to specific substrates during the biosynthesis of sulfated compounds .
Biochemical Pathways
3’-Phosphoadenosine 5’-phosphate is involved in the sulfation pathways where it acts as the most common coenzyme . It is synthesized endogenously by organisms via the phosphorylation of adenosine 5’-phosphosulfate (APS), an intermediary metabolite . This reaction is performed by bifunctional 3’-phosphoadenosine 5’-phosphosulfate synthases using ATP as the phosphate donor .
Result of Action
The action of 3’-Phosphoadenosine 5’-phosphate results in the inhibition of RNA catabolism by blocking the activity of XRNs . This can have significant effects on cellular processes, as RNA catabolism is crucial for the regulation of gene expression. Additionally, by serving as a sulfate group donor, it plays a key role in the biosynthesis of sulfated compounds .
Action Environment
The action of 3’-Phosphoadenosine 5’-phosphate can be influenced by environmental factors such as light and temperature . For instance, it has been shown that the compound can act as a secondary messenger in abscisic acid signaling during stomatal closure and germination, processes that are influenced by environmental conditions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Phosphoadenosine 5’-phosphate typically involves the phosphorylation of adenosine 5’-phosphate. This can be achieved using ATP as the phosphate donor in the presence of specific enzymes such as ATP sulfurylase and APS kinase . The reaction conditions often require a controlled environment with specific pH and temperature to ensure optimal enzyme activity.
Industrial Production Methods: Industrial production of 3’-Phosphoadenosine 5’-phosphate involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overexpress the necessary enzymes for the synthesis of the compound. The process includes fermentation, extraction, and purification steps to obtain the final product .
化学反应分析
Types of Reactions: 3’-Phosphoadenosine 5’-phosphate undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for this compound due to its stable phosphate groups.
Substitution: The compound can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Rarely used due to the stability of the compound.
Substitution Reagents: Various nucleophiles can be used to replace the phosphate group.
Hydrolysis Conditions: Acidic or enzymatic conditions are commonly employed.
Major Products:
Adenosine: Formed through hydrolysis.
Phosphate Ions: Released during hydrolysis.
科学研究应用
3’-Phosphoadenosine 5’-phosphate has a wide range of applications in scientific research:
相似化合物的比较
3’-Phosphoadenosine 5’-phosphosulfate: Another derivative of adenosine monophosphate with a sulfate group attached to the 5’ phosphate.
Adenosine 5’-phosphate: The precursor molecule for 3’-Phosphoadenosine 5’-phosphate.
Uniqueness: 3’-Phosphoadenosine 5’-phosphate is unique due to its specific role in cellular signaling and gene regulation. Unlike its analogs, it serves as a secondary messenger and has distinct biological functions, particularly in stress responses and gene expression regulation .
属性
IUPAC Name |
disodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O10P2.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(25-27(20,21)22)4(24-10)1-23-26(17,18)19;;/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHHAKIJTDLQLS-IDIVVRGQSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)[O-])OP(=O)(O)[O-])O)N.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)[O-])OP(=O)(O)[O-])O)N.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5Na2O10P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75431-54-8 | |
| Record name | Adenosine 3',5'-diphosphate sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Phenyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride](/img/structure/B1458309.png)
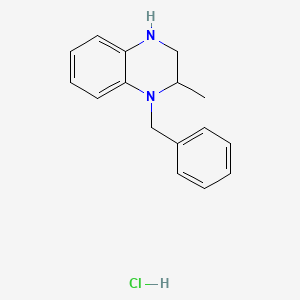
![1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride](/img/structure/B1458313.png)

![(7R,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride](/img/structure/B1458318.png)
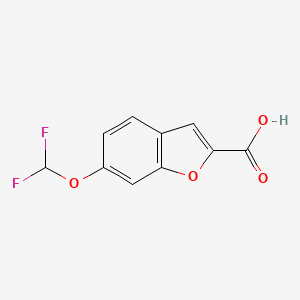
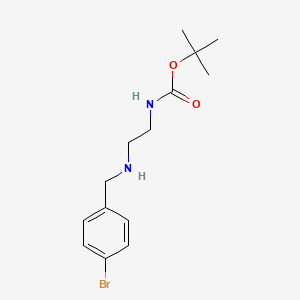
![4-[(Methylamino)methyl]oxan-4-ol hydrochloride](/img/structure/B1458323.png)
![Sodium 2-[2-(hydroxymethyl)phenyl]acetate](/img/structure/B1458325.png)
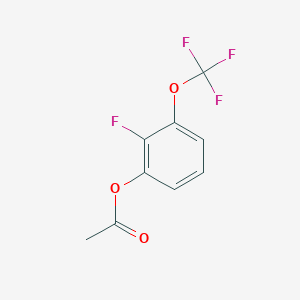
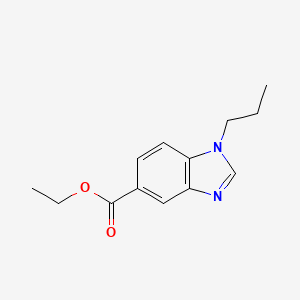
![{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride](/img/structure/B1458329.png)
![[1-(1-Methyl-4-piperidinyl)ethyl]amine dihydrochloride](/img/structure/B1458330.png)
![4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B1458331.png)
